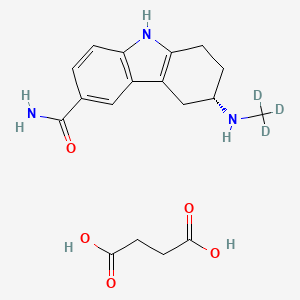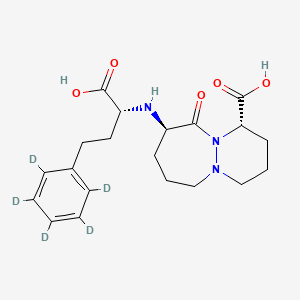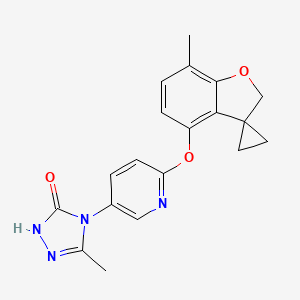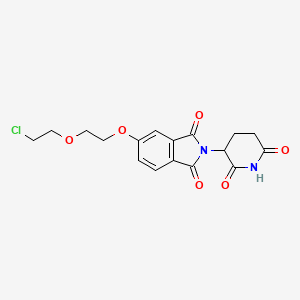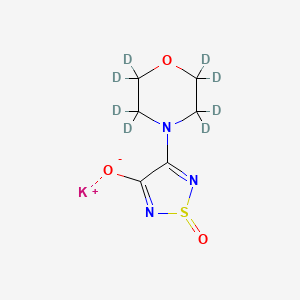
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one-D8 1-Oxide Potassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide-d8 (potassium) is a deuterated derivative of a thiadiazole compound. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide-d8 (potassium) typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Deuteration: The incorporation of deuterium atoms (d8) can be achieved through specific deuteration techniques using deuterated reagents.
Formation of the Potassium Salt: The final step involves the formation of the potassium salt by reacting the compound with a potassium source.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide-d8 (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide-d8 (potassium) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one: The non-deuterated version of the compound.
4-(4-Morpholinyl)-1,2,5-thiadiazole: A similar compound lacking the 1-oxide group.
1,2,5-Thiadiazole Derivatives: Other derivatives with different substituents on the thiadiazole ring.
Uniqueness
4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide-d8 (potassium) is unique due to its deuterated nature, which can provide advantages such as increased stability and altered pharmacokinetic properties. The presence of the morpholine group and the 1-oxide functionality also contributes to its distinct chemical and biological properties.
属性
分子式 |
C6H8KN3O3S |
|---|---|
分子量 |
249.36 g/mol |
IUPAC 名称 |
potassium;4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-oxo-1,2,5-thiadiazol-3-olate |
InChI |
InChI=1S/C6H9N3O3S.K/c10-6-5(7-13(11)8-6)9-1-3-12-4-2-9;/h1-4H2,(H,8,10);/q;+1/p-1/i1D2,2D2,3D2,4D2; |
InChI 键 |
KDUUYEDJMSXWEN-PHHTYKMFSA-M |
手性 SMILES |
[2H]C1(C(OC(C(N1C2=NS(=O)N=C2[O-])([2H])[2H])([2H])[2H])([2H])[2H])[2H].[K+] |
规范 SMILES |
C1COCCN1C2=NS(=O)N=C2[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
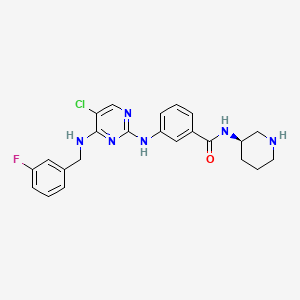
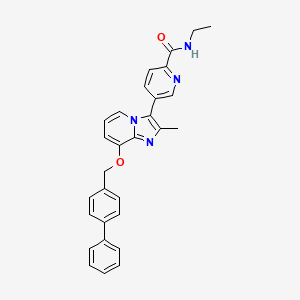
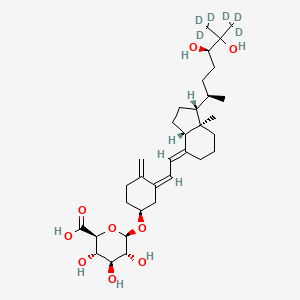

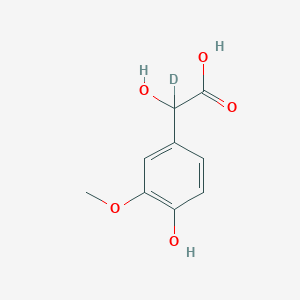
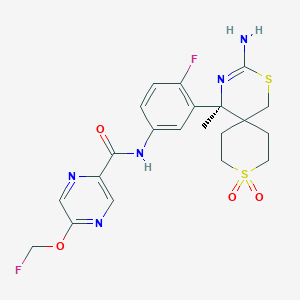
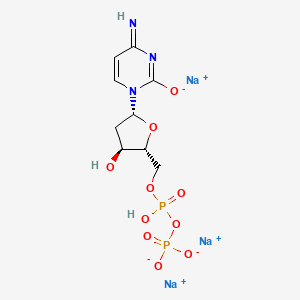
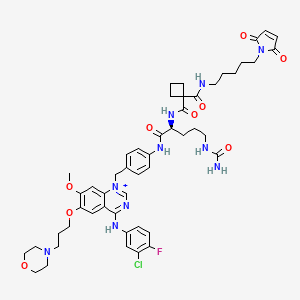
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
